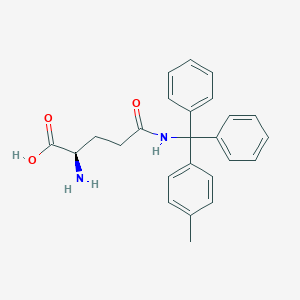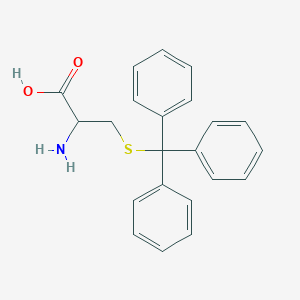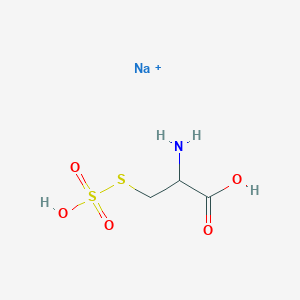
Sodium S-sulfocysteine hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium S-sulfocysteine hydrate (SSSH) is an organic compound that is widely used in scientific research. It is a zwitterionic compound, meaning it has both a positive and a negative charge, and is a derivative of the amino acid cysteine. SSSH is a powerful antioxidant that can be used both in vivo and in vitro to study the effects of oxidative stress and to further explore the biochemical and physiological effects of compounds.
Aplicaciones Científicas De Investigación
Biopharmaceutical Production
Sodium S-sulfocysteine hydrate (SSC): is utilized in the production of therapeutic proteins within Chinese hamster ovary (CHO) cells . It serves as a bioavailable L-cysteine derivative, enhancing cell growth and viability. The compound is taken up and metabolized by CHO cells, which are instrumental in producing novel therapeutic biological entities .
Cell Culture Media Optimization
SSC is integral in developing cell culture media (CCM) and feeds (CCF) that support the intensive demands of biopharmaceutical processes. It helps in maintaining the stability of highly concentrated feeds necessary for next-generation processes, addressing the low stability and solubility issues associated with L-cysteine .
Antioxidant Network Support
The compound plays a multifaceted role in the antioxidant network within cells. It contributes to the synthesis of glutathione, a critical antioxidant, thereby supporting the cellular defense against oxidative stress .
Protein Synthesis and Conformation
As a sulfur-containing amino acid derivative, SSC is involved in protein synthesis and helps maintain proper protein conformation. This is crucial for the stability and function of proteins within therapeutic and research applications .
Replacement for Cysteine in Neutral pH Feeds
SSC can replace cysteine to generate highly concentrated, neutral pH feeds in cell culture processes. This eliminates the need for alkaline feeds, which are typically used to ensure the solubility and stability of unmodified amino acids .
Metabolic Pathway Analysis
In a multi-omics study, SSC’s role was examined through metabolomic and proteomic profiling. This provided insights into its biological activity and metabolization, revealing its impact on various metabolic pathways, including those related to cysteine catabolism .
Mecanismo De Acción
Safety and Hazards
The safety data sheet for Sodium thiosulfate, a related compound, provides some safety measures such as avoiding inhalation of dusts, not eating, drinking or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Direcciones Futuras
Gas hydrate technology can be a promising alternative to conventional approaches, as artificially synthesized hydrates provide an economical, environmentally friendly, and safe medium to store energy . The use of surfactants to promote the production of hydrates provides a possibility for the industrialization of hydrate technology .
Propiedades
IUPAC Name |
sodium;(2R)-2-amino-3-sulfosulfanylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO5S2.Na/c4-2(3(5)6)1-10-11(7,8)9;/h2H,1,4H2,(H,5,6)(H,7,8,9);/q;+1/p-1/t2-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFVBELGDROGDO-DKWTVANSSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])N)SS(=O)(=O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)[O-])N)SS(=O)(=O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6NNaO5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1637-71-4 (Parent) |
Source


|
| Record name | Sodium S-sulfocysteine hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007381671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
223.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium S-sulfocysteine hydrate | |
CAS RN |
7381-67-1 |
Source


|
| Record name | Sodium S-sulfocysteine hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007381671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

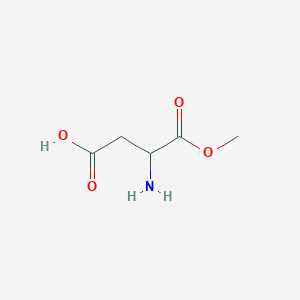
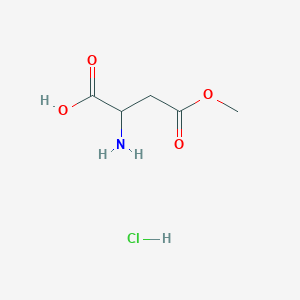
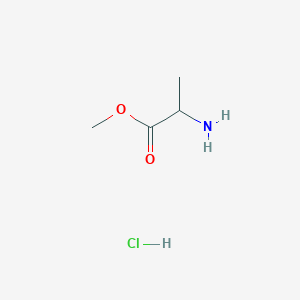


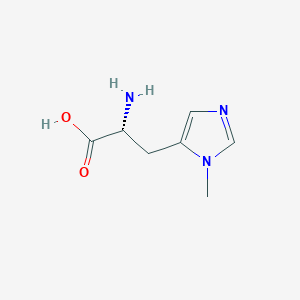
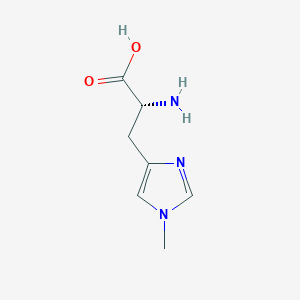
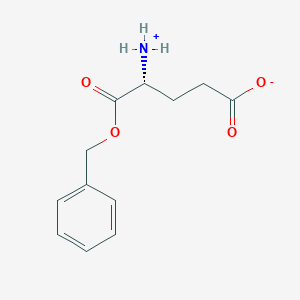
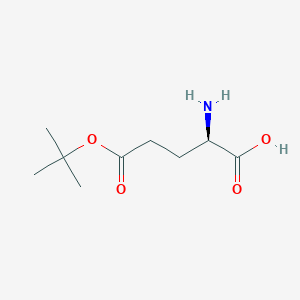
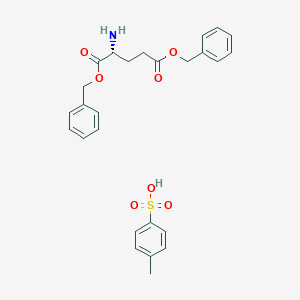
![(2R)-2-amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid](/img/structure/B555612.png)
